molecular formula C7H13ClF3N B1458863 3-(2,2,2-Trifluoroethyl)piperidine hydrochloride CAS No. 1423033-88-8

3-(2,2,2-Trifluoroethyl)piperidine hydrochloride

Cat. No.: B1458863
CAS No.: 1423033-88-8
M. Wt: 203.63 g/mol
InChI Key: FELFHBLFTSQVEW-UHFFFAOYSA-N
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Description

“3-(2,2,2-Trifluoroethyl)piperidine hydrochloride” is a chemical compound with the CAS Number: 1423033-88-8 . It has a molecular weight of 203.63 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H12F3N.ClH/c8-7(9,10)4-6-2-1-3-11-5-6;/h6,11H,1-5H2;1H . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 203.63 . The InChI code provides further information about its molecular structure .

Scientific Research Applications

Crystal and Molecular Structure Analysis The molecular structure and crystallography of related compounds, such as 4-piperidinecarboxylic acid hydrochloride, have been thoroughly analyzed. The insights from these studies, which include the details of the crystal structure and interactions within the molecular lattice, can contribute to the understanding of compounds like 3-(2,2,2-Trifluoroethyl)piperidine hydrochloride (Szafran et al., 2007).

Synthesis of β-Amino Acid Derivatives An efficient process for synthesizing trifluoromethyl-containing piperidine and azepane β-amino ester stereoisomers has been developed. This process begins with unsaturated bicyclic β-lactams and involves oxidative cleavage and ring closure, highlighting the versatility of compounds like this compound in synthetic chemistry (Abrahami et al., 2016).

Applications in Material Science and Catalysis

Synthesis of Fluorinated Nitrogen Heterocycles The compound has been used in the synthesis of fluorinated nitrogen heterocycles like 3-fluoro-2-methylene-pyrrolidine and -piperidine. The synthesis involves a combination of gold-catalyzed hydroamination and electrophilic trapping, demonstrating the compound's role in complex chemical reactions and material synthesis (Simonneau et al., 2011).

Preparation of Aryl-Substituted Piperidines Research has focused on the synthesis of aryl-substituted piperidines using this compound as a starting material. This synthesis explores the electrophilic chemistry of related compounds and sheds light on the mechanisms involving dicationic electrophilic intermediates, further emphasizing the compound's significance in organic synthesis (Klumpp et al., 2001).

Properties

IUPAC Name

3-(2,2,2-trifluoroethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3N.ClH/c8-7(9,10)4-6-2-1-3-11-5-6;/h6,11H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELFHBLFTSQVEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423033-88-8
Record name 3-(2,2,2-trifluoroethyl)piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,2,2-Trifluoroethyl)piperidine hydrochloride
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3-(2,2,2-Trifluoroethyl)piperidine hydrochloride
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3-(2,2,2-Trifluoroethyl)piperidine hydrochloride
Reactant of Route 4
3-(2,2,2-Trifluoroethyl)piperidine hydrochloride
Reactant of Route 5
3-(2,2,2-Trifluoroethyl)piperidine hydrochloride
Reactant of Route 6
3-(2,2,2-Trifluoroethyl)piperidine hydrochloride

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